molecular formula C8H13N3O2S B13903646 2-((Pyridin-2-ylmethyl)amino)ethane-1-sulfonamide

2-((Pyridin-2-ylmethyl)amino)ethane-1-sulfonamide

Cat. No.: B13903646
M. Wt: 215.28 g/mol
InChI Key: OWLZEGBHLLRCNB-UHFFFAOYSA-N
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Description

2-((Pyridin-2-ylmethyl)amino)ethane-1-sulfonamide is an organic compound with the molecular formula C8H13N3O2S This compound is characterized by the presence of a pyridine ring, an ethane backbone, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((Pyridin-2-ylmethyl)amino)ethane-1-sulfonamide typically involves the reaction of pyridine-2-carboxaldehyde with ethane-1,2-diamine, followed by sulfonation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to scale up the production while maintaining consistency in quality .

Chemical Reactions Analysis

Types of Reactions: 2-((Pyridin-2-ylmethyl)amino)ethane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Scientific Research Applications

2-((Pyridin-2-ylmethyl)amino)ethane-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((Pyridin-2-ylmethyl)amino)ethane-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity. It also interacts with cellular proteins, affecting various biochemical pathways and leading to its therapeutic effects .

Comparison with Similar Compounds

  • N-(2-(bis(pyridin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamide
  • N-(2-(bis(quinolin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamide

Comparison: Compared to similar compounds, 2-((Pyridin-2-ylmethyl)amino)ethane-1-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical reactivity and biological activity. The presence of the pyridine ring enhances its ability to form coordination complexes with metal ions, making it a valuable ligand in coordination chemistry .

Properties

Molecular Formula

C8H13N3O2S

Molecular Weight

215.28 g/mol

IUPAC Name

2-(pyridin-2-ylmethylamino)ethanesulfonamide

InChI

InChI=1S/C8H13N3O2S/c9-14(12,13)6-5-10-7-8-3-1-2-4-11-8/h1-4,10H,5-7H2,(H2,9,12,13)

InChI Key

OWLZEGBHLLRCNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNCCS(=O)(=O)N

Origin of Product

United States

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